1H-[1,3]Thiazolo[4,5-G]indazole
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Overview
Description
1H-[1,3]Thiazolo[4,5-G]indazole is a heterocyclic compound that features a fused ring system combining thiazole and indazole moieties. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Thiazolo[4,5-G]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde as starting materials . The reaction proceeds through a series of steps, including condensation and cyclization, often facilitated by catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,3]Thiazolo[4,5-G]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, various nucleophiles or electrophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1H-[1,3]Thiazolo[4,5-G]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-[1,3]Thiazolo[4,5-G]indazole involves its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity. For instance, thiazole-containing compounds are known to interact with estrogen receptors and adenosine receptors, influencing biochemical pathways .
Comparison with Similar Compounds
1H-Indazole: Shares the indazole moiety but lacks the thiazole ring.
1,3,4-Thiadiazole: Contains a similar thiazole ring but differs in the overall structure.
Imidazole: Another heterocyclic compound with a different ring structure but similar chemical properties.
Uniqueness: 1H-[1,3]Thiazolo[4,5-G]indazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for developing new technologies and therapies.
Properties
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZGOWOPPYMAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663364 |
Source
|
Record name | 1H-[1,3]Thiazolo[4,5-g]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19546-90-8 |
Source
|
Record name | 1H-[1,3]Thiazolo[4,5-g]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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